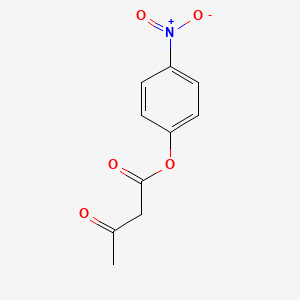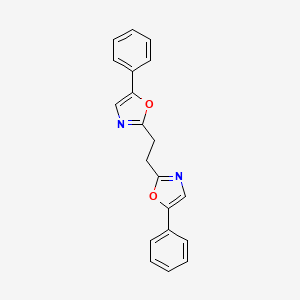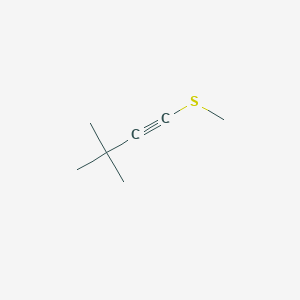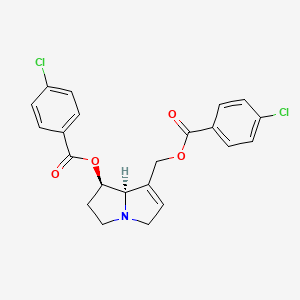![molecular formula C9H14O B14678303 (1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one CAS No. 39778-69-3](/img/structure/B14678303.png)
(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6R)-1-Methylbicyclo[420]octan-7-one is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[420]octane framework with a methyl group at the 1-position and a ketone functional group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation to introduce the ketone functionality. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The bicyclic structure may also contribute to its unique properties and potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,6R)-Bicyclo[4.2.0]octan-7-one: Similar structure but lacks the methyl group at the 1-position.
(1R,3R,6R)-1,3,4,4-Tetramethylbicyclo[4.2.0]octane: Contains additional methyl groups, leading to different chemical properties.
Uniqueness
(1R,6R)-1-Methylbicyclo[420]octan-7-one is unique due to its specific substitution pattern and the presence of both a ketone and a methyl group
Propiedades
Número CAS |
39778-69-3 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(1R,6R)-1-methylbicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C9H14O/c1-9-5-3-2-4-7(9)8(10)6-9/h7H,2-6H2,1H3/t7-,9+/m0/s1 |
Clave InChI |
CZQYSHXFINKESX-IONNQARKSA-N |
SMILES isomérico |
C[C@]12CCCC[C@H]1C(=O)C2 |
SMILES canónico |
CC12CCCCC1C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
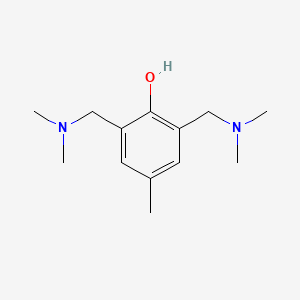
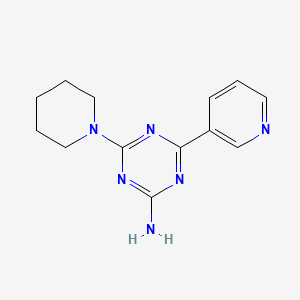
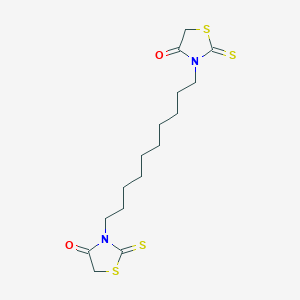
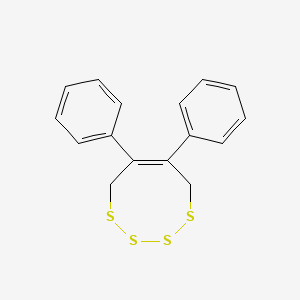
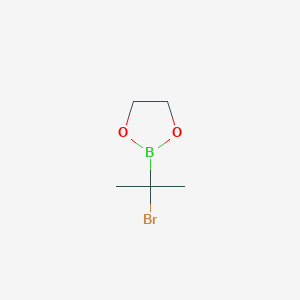
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
